

Head-to-Head Comparison: Hpk1-IN-9 and NDI-101150 in HPK1 Inhibition

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Compound of Interest		
Compound Name:	Hpk1-IN-9	
Cat. No.:	B15141917	Get Quote

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of two HPK1 inhibitors, **Hpk1-IN-9** and NDI-101150, focusing on their efficacy as determined by available preclinical and clinical data.

Executive Summary

NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of HPK1. Extensive preclinical data demonstrates its ability to activate multiple immune cell types, leading to robust anti-tumor responses in various models. Early clinical trial results in patients with advanced solid tumors have shown promising signs of clinical activity and a manageable safety profile.

Information regarding **Hpk1-IN-9** is limited to its description as a potent HPK1 inhibitor within patent literature. Specific quantitative data on its biochemical or cellular potency, selectivity, and in vivo efficacy are not publicly available, precluding a direct, data-driven head-to-head comparison with NDI-101150 at this time.

NDI-101150: A Comprehensive Efficacy Profile

NDI-101150, developed by Nimbus Therapeutics, has been extensively characterized in a variety of preclinical and clinical settings.

Biochemical and Cellular Potency



NDI-101150 demonstrates potent inhibition of HPK1 at both the enzymatic and cellular levels.

Parameter	Value	Reference
Biochemical IC50	0.7 nM	[1]
Cellular IC50	41 nM	[1]

Selectivity

A key attribute of NDI-101150 is its high selectivity for HPK1 over other closely related kinases, which is crucial for minimizing off-target effects.

Kinase	Fold Selectivity vs. HPK1
GLK	>400-fold
MAP4K Family Members	>300-fold

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, NDI-101150 has demonstrated significant single-agent antitumor activity, including complete responses and the induction of long-term immunological memory.

Model	Treatment	Key Findings
CT26 (colorectal carcinoma)	NDI-101150	Significant tumor growth inhibition.
EMT-6 (mammary carcinoma)	NDI-101150	7 out of 10 mice exhibited complete tumor regression.
EMT-6 (mammary carcinoma)	NDI-101150 followed by tumor rechallenge	100% of mice that had a complete response showed complete tumor rejection upon rechallenge, indicating immune memory.



Clinical Efficacy

Early results from a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid tumors have provided initial evidence of the clinical potential of NDI-101150.

Tumor Type	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Renal Cell Carcinoma (RCC)	NDI-101150 Monotherapy	18% (in heavily pretreated patients)	65%

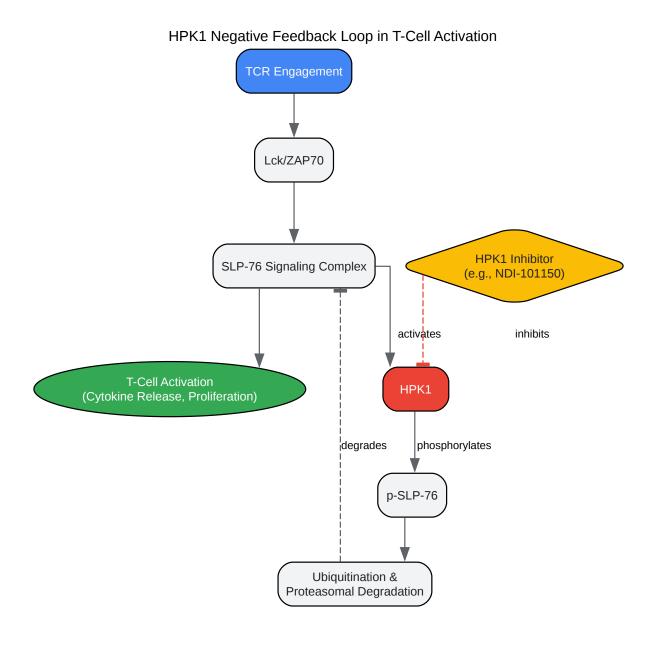
Hpk1-IN-9: Available Information

Hpk1-IN-9 is described as a potent inhibitor of the MAP4K family of kinases, with HPK1 being a key target. This information is primarily derived from the patent WO2021213317A1. However, specific quantitative data regarding its efficacy, such as IC50 values or in vivo anti-tumor activity, are not detailed in publicly accessible sources. Without this information, a direct comparison of its potency and efficacy with NDI-101150 is not feasible.

Signaling Pathway and Experimental Workflow HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell proliferation, cytokine production, and anti-tumor activity.





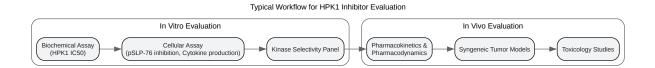
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Caption: Simplified HPK1 signaling pathway in T-cells.

General Experimental Workflow for HPK1 Inhibitor Evaluation

The evaluation of HPK1 inhibitors typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.





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Caption: A general experimental workflow for assessing HPK1 inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of NDI-101150 can be found in the referenced publications. Key methodologies include:

- HPK1 Biochemical Assay: Kinase activity is typically measured using a radiometric assay (e.g., ADP-Glo™ Kinase Assay) with recombinant HPK1 enzyme and a suitable substrate. The IC50 is determined by measuring the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
- Cellular Phospho-SLP-76 Assay: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated in the presence of varying concentrations of the inhibitor. The phosphorylation of SLP-76 at Ser376 is then quantified using methods such as flow cytometry or Western blotting.
- T-Cell Activation and Cytokine Production Assays: Primary T-cells are activated (e.g., with anti-CD3/CD28 antibodies) in the presence of the inhibitor. Cell proliferation is measured, and the levels of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant are quantified by ELISA or multiplex bead assays.
- Syngeneic Mouse Tumor Models: Tumor cells are implanted into immunocompetent mice.
 Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time. Pharmacodynamic markers, such as immune cell infiltration into the tumor, can be assessed by flow cytometry or immunohistochemistry of tumor tissue.



Conclusion

Based on the currently available public data, NDI-101150 is a well-characterized, potent, and selective HPK1 inhibitor with demonstrated preclinical and emerging clinical efficacy. It represents a promising agent for cancer immunotherapy. While **Hpk1-IN-9** is also described as a potent HPK1 inhibitor, the lack of accessible quantitative efficacy data prevents a direct and meaningful comparison with NDI-101150. Further disclosure of experimental data for **Hpk1-IN-9** is required to enable a comprehensive head-to-head evaluation.

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References

- 1. cymitquimica.com [cymitquimica.com]
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